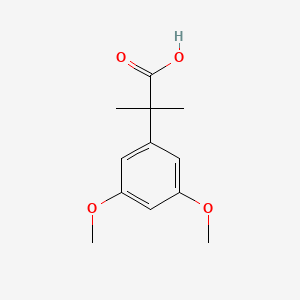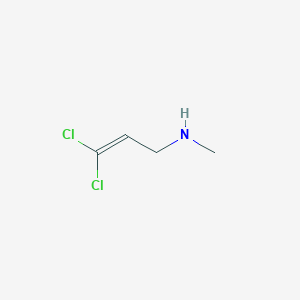
2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 2-bromo-5-methyl-1,3-dichlorobenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2-bromo-5-methyl-1,3-dichlorobenzene.
Applications De Recherche Scientifique
2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Agrochemicals: Employed in the production of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This reactivity is exploited in organic synthesis to create a wide range of derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-methoxybenzyl bromide
- 2-Bromo-5-iodo-thiophene
- 2-Bromo-5-fluorobenzyl bromide
Uniqueness
2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various organic compounds.
Propriétés
Formule moléculaire |
C7H4Br2Cl2 |
|---|---|
Poids moléculaire |
318.82 g/mol |
Nom IUPAC |
2-bromo-5-(bromomethyl)-1,3-dichlorobenzene |
InChI |
InChI=1S/C7H4Br2Cl2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 |
Clé InChI |
IFCDXNBZOIXGBS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)Br)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)


![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)



![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)




